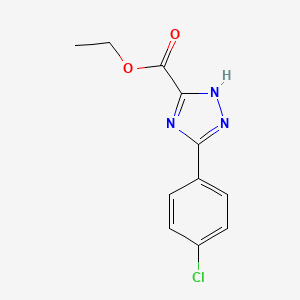

ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHJXKLSCXTVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62230-51-7 | |

| Record name | ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, with the addition of a base like sodium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed for modifying the triazole ring.

Major Products Formed

Substitution Reactions: Products will vary depending on the nucleophile used, resulting in different substituted triazole derivatives.

Hydrolysis: The major product of hydrolysis is 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid.

Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of the triazole compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate. Research indicates that compounds with triazole structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that certain triazole derivatives could inhibit aromatase enzymes, which are crucial in estrogen biosynthesis and are often overexpressed in breast cancer .

| Study | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15.2 | Aromatase inhibition |

| Study B | A549 (Lung Cancer) | 12.8 | Induction of apoptosis |

Antimicrobial Activity

Triazole derivatives have also been assessed for their antimicrobial properties. This compound has shown effectiveness against a range of bacterial and fungal pathogens. For example, a study reported that triazole compounds exhibited significant antifungal activity against Candida species, which are common causes of opportunistic infections in immunocompromised patients .

Agricultural Applications

Fungicides

The compound has been explored as a potential fungicide due to its ability to inhibit fungal growth. Triazoles are known for their role in agricultural practices as they disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes. This compound has been synthesized and tested for efficacy against various plant pathogens .

| Pathogen | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Fusarium spp. | 85 | 200 |

| Botrytis cinerea | 90 | 150 |

Material Science

Polymer Synthesis

Triazoles have been utilized in the synthesis of polymers with enhanced properties. This compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Research indicates that such modifications can lead to materials with superior performance characteristics suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form strong interactions with metal ions and active sites of enzymes, disrupting their normal function. The chlorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Aryl Substituents

- Such derivatives are explored for antibacterial and antiproliferative activities, though their efficacy varies based on substituent positions .

- Ethyl 5-(2-Chlorophenyl)-1H-1,2,4-Triazole-3-Carboxylate (CAS 1416339-38-2) :

Shifting the chlorine atom from the para to ortho position reduces steric hindrance but may diminish bioactivity due to altered π-π stacking interactions .

Halogenation Patterns

- Fenchlorazole (Ethyl 1-(2,4-Dichlorophenyl)-5-Trichloromethyl-1H-1,2,4-Triazole-3-Carboxylate): This agrochemical herbicide features dichlorophenyl and trichloromethyl groups, enhancing lipophilicity and pesticidal activity compared to the mono-chlorinated analog. Regulatory restrictions apply due to environmental concerns .

Functional Group Modifications

Ester vs. Carboxylic Acid

- 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid :

Replacing the ethyl ester with a carboxylic acid and introducing a trifluoromethyl group significantly boosts antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells) . - Ethyl 1-Phenyl-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate :

Lower growth inhibition (GP = 70.94%) highlights the importance of the 1,2,4-triazole scaffold over 1,2,3-triazole isomers .

Heterocycle Hybridization

- Thiophene-Triazole Hybrids (e.g., Compound 19b) :

Integrating thiophene and pyrrolo[3,2-e]triazolo[4,3-c]pyrimidine moieties enhances anticancer activity, surpassing doxorubicin in some cases. The 4-chlorophenyl group synergizes with sulfur-containing rings to improve membrane permeability .

Anticancer Activity

Antibacterial and Antifungal Activity

- Ethyl 1-(Pyridin-3-yl)-1H-1,2,4-Triazole-3-Carboxylate Derivatives :

Bromo- and dichlorophenyl-substituted variants (e.g., ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate) exhibit broad-spectrum antibacterial activity, likely due to halogen-enhanced electron withdrawal .

Enzyme Inhibition

Structural and Physicochemical Properties

| Compound | Molecular Formula | LogP (Predicted) | Key Substituents |

|---|---|---|---|

| This compound | C₁₁H₁₀ClN₃O₂ | 2.8 | 4-ClPh, ethyl ester |

| Fenchlorazole | C₁₂H₈Cl₅N₃O₂ | 4.5 | 2,4-diClPh, trichloromethyl |

| Ethyl 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate | C₆H₆F₃N₃O₂ | 1.2 | CF₃, ethyl ester |

Key Findings and Implications

Substituent Effects : Halogen placement (para vs. ortho) and electron-withdrawing groups (e.g., CF₃) critically influence bioactivity.

Scaffold Flexibility : Hybridization with thiophene or pyrimidine enhances anticancer potency, while imidazole analogs outperform triazoles in enzyme inhibition.

Regulatory Considerations : Agrochemical derivatives like fenchlorazole face usage restrictions, highlighting the need for environmentally benign modifications .

Biological Activity

Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

Molecular Formula : CHClNO

Molecular Weight : 265.70 g/mol

CAS Number : 1283530-38-0

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the 4-chlorophenyl group enhances its biological activity by influencing interactions with biological targets.

Synthesis

This compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of the triazole ring through cyclization reactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study evaluated various triazole derivatives against standard pathogenic strains, revealing that this compound showed notable activity against Gram-positive bacteria and some Gram-negative bacteria like Escherichia coli .

| Compound | Target Bacteria | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | E. coli | 15 mm |

| This compound | Staphylococcus aureus | 18 mm |

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro assays demonstrated its effectiveness against various cancer cell lines including HepG-2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC) values were found to be less than 25 µM for several derivatives .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HepG-2 | <25 | Doxorubicin | 10 |

| MCF-7 | <25 | Doxorubicin | 8 |

Antioxidant Activity

The antioxidant properties of this compound have been explored as well. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress .

Case Studies

In a notable case study involving a series of triazole derivatives, this compound was identified as having superior antibacterial activity compared to other derivatives lacking the chlorophenyl substituent. This highlights the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What synthetic routes are available for ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step condensation and cyclization reactions. A representative method involves:

- Step 1 : Formation of a hydrazone intermediate by reacting 3-aminopyridine with sodium nitrite in HCl, followed by ethyl-2-chloroacetoacetate addition (0°C, 12h stirring) .

- Step 2 : Cyclization under ammonia gas to form the triazole core, followed by purification via silica-gel chromatography. Optimization strategies :

- Use anhydrous solvents to minimize hydrolysis side reactions.

- Monitor reaction progress with TLC and adjust stoichiometry (e.g., excess phenyl acetyl chloride) to improve yield .

- Recrystallization from ethyl acetate enhances purity (37% yield reported for analogous triazoles) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR and MS : Confirm molecular structure and purity (e.g., H/C NMR for substituent identification).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, SHELXL refinement (via SHELX software) can model dihedral angles between the triazole ring and 4-chlorophenyl group (e.g., 84.84° twist reported in related structures) .

- HPLC : Quantify purity (>95%) using reverse-phase columns (C18, acetonitrile/water mobile phase) .

Q. How can researchers screen for basic biological activity?

- In vitro cytotoxicity assays : Use the NCI-60 panel, focusing on lung cancer lines (e.g., NCI-H522), which are sensitive to triazole derivatives (average growth inhibition ~75%) .

- MTT assay protocol : Treat cells for 48–72h, measure IC values, and compare to controls like doxorubicin.

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

- Methodology : Perform single-crystal X-ray diffraction (Cu-Kα radiation, 150K). Use Mercury software to analyze intermolecular interactions (e.g., N–H⋯O bonds).

- Graph set analysis : Apply Etter’s rules to classify motifs (e.g., for dimeric interactions). For example, intramolecular hydrogen bonds stabilize the triazole core, while water molecules mediate lattice cohesion .

Q. What computational strategies predict reactivity and binding modes for target proteins?

- Docking studies : Use AutoDock Vina to model interactions with enzymes like c-Met kinase (implicated in cancer). Focus on the 4-chlorophenyl group’s hydrophobic pocket penetration .

- DFT calculations : Calculate Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites. The triazole’s N2 atom often exhibits high electrophilicity.

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Key modifications :

- Replace the 4-chlorophenyl group with fluorophenyl or pyridyl to modulate lipophilicity.

- Substitute the ethyl ester with amides to enhance metabolic stability.

Q. What regulatory classifications apply under EU chemical safety guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.